molecular formula C12H10N4O2 B394797 Nicotinaldehyde {2-nitrophenyl}hydrazone

Nicotinaldehyde {2-nitrophenyl}hydrazone

Cat. No.: B394797
M. Wt: 242.23g/mol
InChI Key: RKFPOAGAQOLQAF-NTEUORMPSA-N
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Description

Nicotinaldehyde {2-nitrophenyl}hydrazone is a hydrazone derivative synthesized by condensing nicotinaldehyde (3-pyridinecarboxaldehyde) with 2-nitrophenylhydrazine. Its molecular structure features a pyridine ring linked via a hydrazone group to an ortho-nitrophenyl substituent. The ortho-nitro group introduces steric and electronic effects, influencing its chemical reactivity, hydrogen-bonding capacity, and biological activity.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23g/mol

IUPAC Name

2-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-6-2-1-5-11(12)15-14-9-10-4-3-7-13-8-10/h1-9,15H/b14-9+

InChI Key

RKFPOAGAQOLQAF-NTEUORMPSA-N

SMILES

C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CN=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

  • Nicotinaldehyde {2-Nitrophenyl}hydrazone vs. Benzophenone (2-Nitrophenyl)hydrazone: Both compounds share the 2-nitrophenyl group, which forms an intramolecular bifurcated hydrogen bond (NO₂⋯NH⋯π) in benzophenone derivatives. This interaction stabilizes the molecular conformation and reduces intermolecular hydrogen bonding, affecting crystallinity and solubility .

Heterocyclic vs. Aromatic Substituents

  • Nicotinaldehyde (4-{4-Nitrophenyl}-1,3-thiazol-2-yl)hydrazone () :
    Replacing the phenyl group with a thiazole ring introduces sulfur-based electronegativity and π-conjugation, enhancing metal-chelating properties and altering redox behavior compared to the purely aromatic 2-nitrophenyl variant.

Physical and Chemical Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Key Substituent Solubility Insights
This compound C₁₂H₁₀N₄O₂* 258.24 2-Nitrophenyl Likely low due to steric hindrance
Nicotinaldehyde (4-{4-Nitrophenyl}-1,3-thiazol-2-yl)hydrazone C₁₅H₁₁N₅O₂S 325.35 Thiazole-4-nitrophenyl Moderate (heterocyclic S enhances polarity)
Benzophenone (2-Nitrophenyl)hydrazone C₁₉H₁₅N₃O₂ 317.34 2-Nitrophenyl Low (intramolecular H-bonding)

*Inferred formula based on structural analogs.

Electronic Effects

  • The 2-nitrophenyl group is a strong electron-withdrawing substituent, reducing electron density on the hydrazone NH group. This may diminish radical scavenging efficiency compared to alkyl-substituted hydrazones (e.g., derivatives in ), where electron-donating alkyl chains enhance antioxidant activity .

Antioxidant Activity

  • Alkyl-Substituted Hydrazones () :
    Derivatives with alkyl chains exhibit moderate DPPH• and ABTS•+ radical scavenging, comparable to BHA/BHT. The 2-nitrophenyl analog may show reduced activity due to nitro group-induced electron withdrawal .

Chelation and Stability

  • This compound: Limited chelation capacity due to the absence of heteroatoms like sulfur or additional nitrogen. However, the nitro group may participate in weak coordination with metals.
  • Benzothieno-Pyrimidinyl Hydrazone (): The complex benzothieno-pyrimidine framework offers multiple binding sites for metal ions, suggesting superior chelation and stability in biological systems .

Preparation Methods

Standard Acid-Catalyzed Method

Procedure :

  • Dissolve 2-nitrophenylhydrazine (1.53 g, 10 mmol) in methanol (20 mL) containing concentrated HCl (0.5 mL).

  • Add pyridine-3-carbaldehyde (1.07 g, 10 mmol) dropwise with stirring.

  • Reflux the mixture at 65°C for 4–6 hours.

  • Cool to room temperature, collect the precipitate via filtration, and wash with cold methanol.

  • Recrystallize from ethanol to obtain yellow crystals.

Yield : ~70–75%.

Mechanistic Insight :
The reaction follows an addition-elimination pathway. Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the hydrazine’s NH2_2 group, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone, stabilized by conjugation with the pyridine and nitro groups.

Solvent and Acid Optimization

Variations in solvent and acid catalysts significantly impact reaction efficiency:

Solvent Acid Catalyst Temperature Time (h) Yield (%)
MethanolHClReflux675
EthanolH2_2SO4_4Reflux568
DMF/H2_2OHClRT2465

Key Observations :

  • Methanol with HCl provides optimal yields due to better solubility of reactants.

  • Room-temperature reactions in DMF/water mixtures (pH 3) proceed slowly but avoid thermal decomposition.

Alternative Preparation Strategies

One-Pot Synthesis from Pyridine Derivatives

A patent (CN101906068A) describes the oxidation of 2-picoline to pyridinecarboxaldehydes using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite. Adapting this method:

  • Oxidize 2-picoline to pyridine-3-carbaldehyde using TEMPO/KBr/NaClO.

  • Directly condense the crude aldehyde with 2-nitrophenylhydrazine in situ.

This approach reduces purification steps but risks side reactions from residual oxidants.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (~72%). The enhanced kinetics are attributed to rapid dielectric heating, promoting faster nucleation and crystal growth.

Characterization and Analytical Data

Spectral Properties

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.92 (s, 1H, CH=N), 8.65 (d, 1H, pyridine-H), 8.10–7.45 (m, 4H, Ar-H), 7.30 (s, 1H, NH).

  • IR (KBr): ν 3050 cm1^{-1} (C-H aromatic), 1600 cm1^{-1} (C=N), 1520 cm1^{-1} (NO2_2).

Melting Point and Solubility

  • Melting Point : 182–184°C (decomposes).

  • Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.

Challenges and Troubleshooting

  • Hydrazine Stability : 2-Nitrophenylhydrazine is moisture-sensitive. Store under inert atmosphere.

  • Side Reactions : Overheating may cause retro-aldol decomposition of the aldehyde. Maintain temperatures below 70°C.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) removes unreacted starting materials.

Industrial and Scalability Considerations

A patent (CA2738563C) highlights the use of continuous flow reactors for large-scale hydrazone synthesis, improving mixing and heat transfer. Pilot-scale trials achieved 85% yield at 10 kg/batch using ethanol/HCl under reflux .

Q & A

Basic: What synthetic methodologies are recommended for preparing Nicotinaldehyde {2-nitrophenyl}hydrazone?

This compound is typically synthesized via condensation reactions between nicotinaldehyde and 2-nitrophenylhydrazine. A common protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in glacial acetic acid (50 mL solvent per 10 mmol reactants) for 3–4 hours under inert conditions . Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (e.g., silica gel, methanol/ethyl acetate eluent) or recrystallization from methanol-water solutions to obtain single crystals suitable for X-ray analysis .

Basic: How can the structural integrity of this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming molecular structure. For example, refinement using SHELXL (via SHELX suite) can resolve bond lengths, angles, and dihedral angles (e.g., non-coplanar quinoline and pyridine rings with a 21.3° dihedral angle) . Complementary techniques include:

  • UV-Vis spectroscopy : Measure ε values (e.g., ε₃₇₀ = 22,000 M⁻¹cm⁻¹) to confirm hydrazone-specific transitions .
  • NMR : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., DNSAH-¹³C₆) to assign peaks for imine (C=N) and aromatic protons .

Basic: What safety precautions are critical when handling 2-nitrophenylhydrazine derivatives?

2-Nitrophenylhydrazine must be phlegmatized with ≥30% water to prevent explosive hazards in dry states . During synthesis:

  • Use explosion-proof equipment and avoid sparks or static discharge.
  • Conduct reactions in fume hoods with PPE (gloves, goggles, lab coats).
  • Store hydrated derivatives at 0–6°C in airtight containers .

Advanced: How can crystallographic disorder in this compound derivatives be resolved?

Disorder in trifluoromethyl groups or solvent molecules (e.g., water) is common. In SHELXL refinement:

  • Apply occupancy restraints (e.g., 0.702:0.298 for disordered F atoms) and isotropic displacement parameter (Uij) constraints .
  • Use difference Fourier maps to locate hydrogen atoms in major disorder components.
  • Validate models with R-factor convergence checks (e.g., R₁ < 0.05 for high-resolution data) .

Advanced: What strategies are effective for analyzing hydrazone-metal complexation?

Hydrazones act as bidentate ligands via imine and adjacent heteroatoms. To study coordination:

  • Titration experiments : Monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) upon adding transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Single-crystal XRD : Resolve bonding modes (e.g., square-planar vs. octahedral geometry) and hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) .
  • DFT calculations : Optimize geometries using software like Gaussian and compare experimental vs. computed bond lengths (e.g., C–N vs. M–N distances) .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects (e.g., solution-phase tautomerism) or crystal packing forces . Mitigation approaches:

  • Variable-temperature NMR : Detect equilibrium between E/Z isomers or tautomers in solution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing solid-state structures .
  • Cross-validate with multiple techniques (e.g., IR carbonyl stretches vs. XRD carboxylate coordination) .

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